2-Undecenal

Description

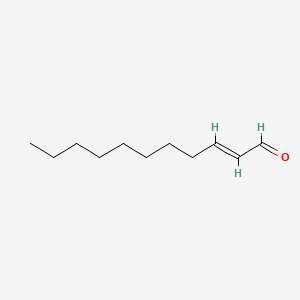

Structure

3D Structure

Properties

CAS No. |

2463-77-6 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undec-2-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |

InChI Key |

PANBRUWVURLWGY-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C=O |

Canonical SMILES |

CCCCCCCCC=CC=O |

boiling_point |

115.00 °C. @ 10.00 mm Hg |

density |

0.837-0.847 |

physical_description |

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |

solubility |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Undecenal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Undecenal. The information is intended to support research, development, and quality control activities.

Chemical and Physical Properties

This compound is a medium-chain fatty aldehyde known for its characteristic aroma and biological activities.[1] The commercial product is often a mixture of isomers.[2][3][4] It is a colorless to pale straw-colored oily liquid.[2][5] It is insoluble in water but soluble in alcohol and oils.[2][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O | [6][7][8][9][10] |

| Molecular Weight | 168.28 g/mol | [3][5][6][11] |

| IUPAC Name | (E)-undec-2-enal | [6] |

| CAS Number | 2463-77-6 (for the mixture/unspecified)[7][8][9][10], 53448-07-0 (for trans isomer)[6][12] | [6][7][8][9][10][12] |

| Appearance | Colorless to very pale straw-colored oily liquid | [2][3][5] |

| Odor | Powerful, fresh, aldehydic, with citrus (orange/grapefruit) and waxy nuances | [2][3][13][14] |

| Taste | At 15 ppm: waxy, aldehydic, green, with a citrus and meaty nuance | [2] |

| Boiling Point | 115 °C at 10 mm Hg | [2][6][14][15] |

| Density | 0.849 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.457 | [2] |

| Flash Point | 227 °F (108.33 °C)[13]; 220 °F (104.44 °C)[14] | [13][14] |

| Vapor Pressure | 0.029700 mmHg at 25.00 °C | [13] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [2][5] |

| Purity (Typical) | ≥95% (trans-isomer), may contain 0.1-3.5% cis-2-undecenal |

Chemical Structure

This compound is an α,β-unsaturated aldehyde consisting of an eleven-carbon chain with a double bond located between the second and third carbon atoms.[2][4][6] It exists as cis (Z) and trans (E) stereoisomers, with the trans isomer being the more common and stable form.[7][8][10][12]

-

SMILES: CCCCCCCC/C=C/C=O[6]

-

InChI: InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+[6][7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound. Available data includes Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][16]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Peaks / Signals | Source / Reference |

| Mass Spectrometry (EI) | Molecular Ion (m/z): 168. Key Fragments (m/z): 41, 55, 67, 81, 95. | NIST WebBook[7][12], PubChem[6] |

| FTIR Spectroscopy (Neat) | Characteristic peaks for C=O (aldehyde) and C=C (alkene) stretching. | PubChem[6], SpectraBase[11] |

| ¹H NMR | Signals corresponding to olefinic, allylic, and aliphatic protons. | SpectraBase[11] |

| ¹³C NMR | Signals for carbonyl, sp², and sp³ hybridized carbons. | SpectraBase[11] |

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[9]

-

Objective: To separate and quantify this compound in a sample matrix.

-

Methodology:

-

Column: Newcrom R1 HPLC column.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[9]

-

Detection: UV-Vis detector at an appropriate wavelength for the chromophore or MS detector.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample by dissolving it in a suitable solvent and filtering.

-

Equilibrate the column with the mobile phase.

-

Inject the standard and sample solutions.

-

Analyze the resulting chromatograms to determine the retention time and peak area for quantification.

-

-

-

Notes: This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

B. Gas Chromatography (GC) Analysis

GC is another common technique for analyzing volatile compounds like this compound.

-

Objective: To separate and identify this compound and its isomers.

-

Methodology:

Biological Activity and Safety

A. Biological Roles and Applications

This compound is recognized for its biological activities and is used in various industries:

-

Flavor and Fragrance: It is used as a flavoring agent in foods and as a fragrance ingredient in products like perfumes and soaps, imparting citrus and floral notes.[1][5][6][13][14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current intake levels as a flavoring agent.[5]

-

Fungistatic and Antimicrobial Activity: The compound exhibits fungistatic properties.[3][4] While some related compounds like undecan-2-one show activity against yeasts and molds, their bacterial efficacy can be limited.[17] Research into metabolites from organisms like Paenibacillus has highlighted the potential of related undecenal compounds in agricultural applications, such as managing plant-parasitic nematodes.[18]

B. Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Eye Irritation (H319): May cause serious eye irritation.[6]

-

Skin Sensitization (H317): May cause an allergic skin reaction.[6]

-

Aquatic Hazard (H411): Toxic to aquatic life with long-lasting effects.[19][20]

Recommended Precautionary Measures:

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection.[13][14][19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[19] Avoid release into the environment.[19][20]

References

- 1. Showing Compound this compound (FDB019962) - FooDB [foodb.ca]

- 2. This compound | 2463-77-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound, E- [webbook.nist.gov]

- 13. This compound, 2463-77-6 [thegoodscentscompany.com]

- 14. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

The Ubiquitous Presence of trans-2-Undecenal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Undecenal, an unsaturated aldehyde, is a volatile organic compound that contributes to the characteristic aroma of various plants. Its presence is not only of interest to the flavor and fragrance industries but also holds potential for applications in pharmaceuticals and agriculture due to the diverse biological activities of aldehydes. This technical guide provides an in-depth overview of the natural occurrence of trans-2-Undecenal in plants, detailing its quantitative analysis, the experimental protocols for its detection, and its biosynthetic origins.

Data Presentation: Quantitative Occurrence of trans-2-Undecenal

The concentration of trans-2-Undecenal varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data for the presence of this compound in selected plants.

| Plant Species | Plant Part | Method of Analysis | Concentration of trans-2-Undecenal | Reference |

| Coriandrum sativum L. (Coriander) | Leaves | Hydrodistillation, GC-MS | 4.31% of essential oil | [1] |

| Houttuynia cordata Thunb. | Underground parts (stem, rhizome, and root) | Not specified | Present, but not quantified | [2] |

Note: Quantitative data for the presence of trans-2-Undecenal in other commonly cited plant sources such as fresh red pepper (Capsicum annuum) and watermelon (Citrullus lanatus) were not available in the reviewed literature. While studies have analyzed the volatile profiles of these plants, specific quantification of trans-2-Undecenal was not reported.

Experimental Protocols

The identification and quantification of trans-2-Undecenal in plant matrices rely on the effective extraction of volatile compounds followed by sensitive analytical techniques. The most common methods employed are detailed below.

Extraction of Volatile Compounds

Hydrodistillation is a traditional method for extracting essential oils from plant material.

-

Principle: The plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The immiscible oil is then separated from the aqueous layer.

-

Apparatus: Clevenger-type apparatus.

-

Protocol:

-

Weigh a known amount of fresh or dried plant material (e.g., 100 g of coriander leaves).

-

Place the plant material in a round-bottom flask and add a sufficient volume of distilled water to cover the material.

-

Set up the Clevenger apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).

-

Collect the distillate, which will contain the essential oil and water.

-

Separate the essential oil from the aqueous phase using a separatory funnel.

-

Dry the essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the essential oil in a sealed vial at a low temperature (e.g., 4°C) until analysis.

-

HS-SPME is a solvent-free technique for extracting volatile and semi-volatile compounds from a sample's headspace.

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant sample. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then directly introduced into the gas chromatograph for analysis.

-

Apparatus: SPME fiber holder and various fiber coatings (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Protocol:

-

Place a known amount of the homogenized plant sample (e.g., 2 g) into a headspace vial.

-

Seal the vial with a septum cap.

-

Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

-

Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the separation, identification, and quantification of volatile compounds.

-

Principle: The extracted volatile compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

-

Typical GC-MS Parameters for Volatile Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 40-60°C held for a few minutes, followed by a ramp to a final temperature of 240-280°C at a rate of 3-10°C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-500.

-

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification can be performed using an internal or external standard method.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Biosynthesis of trans-2-Undecenal

The biosynthesis of aldehydes in plants is predominantly linked to the oxidative degradation of fatty acids through the lipoxygenase (LOX) pathway. While the formation of C6 and C9 aldehydes from linoleic and linolenic acids is well-documented, the pathway for C11 aldehydes like trans-2-Undecenal is hypothesized to follow a similar mechanism, likely originating from a longer-chain polyunsaturated fatty acid.

Caption: Hypothetical biosynthetic pathway of trans-2-Undecenal via the lipoxygenase pathway.

Experimental Workflow for Volatile Compound Analysis

The general workflow for the analysis of volatile compounds from plant material involves extraction followed by GC-MS analysis.

Caption: General experimental workflow for the analysis of trans-2-Undecenal in plants.

Conclusion

Trans-2-Undecenal is a naturally occurring aldehyde found in a variety of plants, with notable concentrations in the essential oil of coriander leaves. Its detection and quantification are reliably achieved through established extraction techniques like hydrodistillation and HS-SPME, followed by GC-MS analysis. The biosynthesis of this C11 aldehyde is likely to proceed via the lipoxygenase pathway, a common route for the formation of volatile aldehydes from the oxidative cleavage of polyunsaturated fatty acids in response to stress or tissue damage. Further research is warranted to fully elucidate the specific fatty acid precursors and enzymatic steps involved in the biosynthesis of trans-2-Undecenal and to explore its quantitative distribution across a broader range of plant species. This knowledge will be invaluable for its potential applications in the pharmaceutical and other industries.

References

Biosynthesis Pathway of (E)-2-Undecenal in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Undecenal is a medium-chain aldehyde that contributes to the characteristic aroma profile of various fruits, often imparting citrus, fatty, and fresh notes.[1] Its biosynthesis is intrinsically linked to the lipid metabolism within the fruit, arising from the oxidative degradation of unsaturated fatty acids. Understanding the enzymatic cascade leading to the formation of this C11 aldehyde is crucial for flavor chemistry, fruit breeding programs, and the development of natural flavor compounds. This technical guide provides an in-depth overview of the biosynthesis pathway of (E)-2-undecenal, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic process.

Biosynthesis Pathway of (E)-2-Undecenal

The formation of (E)-2-undecenal in fruits is primarily a result of the lipoxygenase (LOX) pathway, initiating from the oxidation of oleic acid, an abundant monounsaturated fatty acid in plants. The pathway involves a series of enzymatic reactions that convert oleic acid into volatile aldehydes.

The key steps in the biosynthesis of (E)-2-undecenal are:

-

Lipoxygenase (LOX) Action: The pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of oleic acid (C18:1). Specifically, a lipoxygenase with activity towards the C-8 position of oleic acid is implicated, leading to the formation of 8-hydroperoxyoctadecenoic acid (8-HPODE).

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable 8-hydroperoxide is then cleaved by a specific hydroperoxide lyase (HPL), a cytochrome P450 enzyme. This enzymatic cleavage results in the formation of two shorter-chain molecules: decanal (B1670006) (a C10 aldehyde) and the C11 aldehyde, (E)-2-undecenal.

Quantitative Data of 2-Undecenal in Fruits

The concentration of (E)-2-undecenal can vary significantly among different fruit species and even between cultivars of the same species. The following table summarizes available quantitative data for (E)-2-undecenal in various fruits. It is important to note that for some fruits, the compound has been detected but not quantified.

| Fruit Species | Cultivar/Variety | Concentration | Analytical Method | Reference(s) |

| Watermelon (Citrullus lanatus) | Not specified | Detected | GC-MS | [2] |

| Coriander (Coriandrum sativum L.) | Leaves | 0-5% of essential oil | GC-MS | [1] |

| Citrus Fruits | General | Detected | GC-MS | [3][4][5] |

| Tomato (Solanum lycopersicum) | Various | Detected | GC-MS | [6][7][8][9][10] |

| Blackberry (Rubus laciniatus) | Evergreen | Detected, not quantified | Not specified | [11][12] |

Experimental Protocols

Analysis of (E)-2-Undecenal in Fruits by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile compounds from fruit matrices.

a. Sample Preparation:

-

Select fresh, ripe fruits.

-

Wash the fruits with deionized water and pat dry.

-

Homogenize a known weight of the fruit pulp (e.g., 5 g) in a blender.

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

Add a saturated NaCl solution (e.g., 2 g of NaCl in 5 mL of deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add a known concentration of an internal standard (e.g., 2-octanol) for quantification.

-

Seal the vial with a PTFE/silicone septum.

b. HS-SPME Procedure:

-

Equilibrate the sample vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 min) in a heating block with agitation.

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

c. GC-MS Analysis:

-

Desorb the extracted volatile compounds from the SPME fiber in the heated injection port of the GC (e.g., at 250°C) for a specific time (e.g., 5 min).

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

Use a temperature program to elute the compounds, for example: start at 40°C for 2 min, then ramp to 250°C at a rate of 5°C/min, and hold for 5 min.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-400.

-

Identify (E)-2-undecenal by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the compound by comparing its peak area with that of the internal standard.

Lipoxygenase (LOX) Enzyme Assay

This assay measures the activity of LOX by monitoring the formation of hydroperoxides from a fatty acid substrate.

a. Enzyme Extraction:

-

Freeze a known weight of fruit tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 min.

-

Collect the supernatant, which contains the crude enzyme extract.

b. Activity Assay:

-

Prepare a substrate solution of oleic acid (e.g., 10 mM) in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0) containing a surfactant like Tween 20 to aid solubilization.

-

The reaction mixture should contain the buffer, the oleic acid substrate, and the enzyme extract.

-

Monitor the formation of hydroperoxides by measuring the increase in absorbance at 234 nm using a spectrophotometer. The molar extinction coefficient for conjugated diene hydroperoxides is approximately 25,000 M⁻¹cm⁻¹.

-

One unit of LOX activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.

Hydroperoxide Lyase (HPL) Enzyme Assay

This assay measures the activity of HPL by monitoring the degradation of a fatty acid hydroperoxide substrate.

a. Enzyme Extraction:

-

Follow the same procedure as for LOX enzyme extraction (Section 2.a).

b. Substrate Preparation:

-

Prepare 8-hydroperoxyoctadecenoic acid (8-HPODE) by incubating oleic acid with a specific lipoxygenase known to produce this hydroperoxide. Purify the 8-HPODE using chromatographic techniques.

c. Activity Assay:

-

The reaction mixture should contain a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5), the prepared 8-HPODE substrate, and the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm as the hydroperoxide is cleaved by HPL.

-

Alternatively, the formation of the aldehyde products can be monitored by derivatizing them with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and measuring the absorbance of the resulting hydrazones at a specific wavelength.

-

For direct measurement of this compound, the reaction can be stopped at different time points, and the volatile products can be extracted and analyzed by GC-MS as described in Protocol 1.

-

One unit of HPL activity can be defined as the amount of enzyme that catalyzes the degradation of 1 µmol of hydroperoxide per minute under the specified conditions.

Conclusion

The biosynthesis of (E)-2-undecenal in fruits is a complex enzymatic process initiated from the oxidation of oleic acid via the lipoxygenase pathway. While the general steps of this pathway are understood, further research is needed to identify the specific LOX and HPL isozymes involved in the production of this C11 aldehyde in different fruit species. The quantitative data presented, although limited, highlights the variability of this compound concentrations in fruits. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this compound and to characterize the enzymes responsible for its formation, thereby contributing to a deeper understanding of fruit flavor chemistry.

References

- 1. Evaluation of the composition and in vitro antimicrobial, antioxidant, and anti-inflammatory activities of Cilantro (Coriandrum sativum L. leaves) cultivated in Saudi Arabia (Al-Kharj) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Key Off-Flavor Compounds in Thermally Treated Watermelon Juice via Gas Chromatography–Olfactometry–Mass Spectrometry, Aroma Recombination, and Omission Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nveo.org [nveo.org]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Quantitative Analysis of Flavor and Other Volatiles and for Certain Constituents of Two Tomato Cultivars during Ripening | Semantic Scholar [semanticscholar.org]

- 11. Showing Compound this compound (FDB019962) - FooDB [foodb.ca]

- 12. Showing Compound (E)-2-Undecenal (FDB019963) - FooDB [foodb.ca]

An In-Depth Technical Guide to the Physical Properties of 2-Undecenal: Melting and Boiling Points

This technical guide provides a comprehensive overview of the physical properties of 2-Undecenal, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols for determining these properties, and workflow visualizations.

Physical and Chemical Properties of this compound

This compound is an unsaturated aldehyde with the chemical formula C₁₁H₂₀O.[1] It is a colorless to pale straw-colored oily liquid, insoluble in water but soluble in alcohol and oils.[1][2][3] This compound is recognized for its powerful, fresh, and fruity aldehydic odor, often with notes of orange peel and grapefruit, making it a common ingredient in flavors and fragrances.[1][4][5] The commercial product is typically a mixture of isomers.[1][2]

Quantitative Data: Melting and Boiling Points

The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a substance under varying conditions. The data for this compound are summarized below.

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | -12 °C | (estimate) | [1] |

| Boiling Point | 115 °C | @ 10 mmHg | [2][4][6][7] |

| 115-117 °C | @ 10 Torr | [1] | |

| 94 °C | @ 2 mmHg | [5] | |

| 244-245 °C | @ 760 mmHg | [4] |

Experimental Protocols

Protocol 1: Melting Point Determination (Capillary Method)

Given that this compound has an estimated melting point of -12°C, this protocol would require a cryostat or a low-temperature melting point apparatus. The general principle remains the same as the standard capillary method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Materials:

-

Sample of the organic compound (e.g., solidified this compound)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with a low-temperature bath)

-

Thermometer (calibrated)

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and crystalline. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[8] The packed sample should be approximately 1-2 mm high.[8]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is positioned correctly to measure the temperature of the heating block or bath accurately.[9]

-

Approximate Determination: Heat the apparatus rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point.[10] Begin heating again, but at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[8][10] A pure compound will exhibit a sharp melting range of 0.5-1.0°C.[8]

Protocol 2: Boiling Point Determination (Microscale Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid, especially at reduced pressures.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric or applied pressure.

Materials:

-

Liquid sample (this compound)

-

Small test tube or vial (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Thermometer (calibrated)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add a small amount (about 0.5 mL) of the liquid sample into the small test tube.[11]

-

Capillary Inversion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[11][12]

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[11]

-

Heating: Immerse the assembly in a heating bath (like a Thiele tube) so that the heat is transferred uniformly.[11][12] Begin heating the apparatus gently. As the temperature rises, the air trapped inside the capillary tube will expand and exit as a slow stream of bubbles.

-

Reaching the Boiling Point: Continue to heat until a continuous and rapid stream of bubbles emerges from the capillary tube.[11] This indicates that the liquid's vapor has displaced all the trapped air and the liquid is boiling.

-

Observation and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the external pressure.[13] The temperature at this precise moment is the boiling point of the liquid.[11][13]

-

For Reduced Pressure: To determine the boiling point at a specific pressure (e.g., 10 mmHg), the entire apparatus would be set up under a vacuum connected to a manometer to monitor the pressure.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 2463-77-6 [chemicalbook.com]

- 3. This compound | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 2463-77-6 [thegoodscentscompany.com]

- 5. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]

- 6. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-2-Undecenal = 95 , stabilized, FG 53448-07-0 [sigmaaldrich.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. Video: Boiling Points - Concept [jove.com]

Spectroscopic Profile of 2-Undecenal: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Undecenal, an unsaturated aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a foundational reference for the characterization of this compound.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a quantitative reference for its structural characterization. The data presented here is primarily for the (E)-isomer (trans-2-Undecenal), which is the more common isomer.

Table 1: ¹H NMR Spectroscopic Data for (E)-2-Undecenal

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Solvent |

| ~9.50 | Doublet | 1H | H-1 (Aldehyde) | CDCl₃ |

| ~6.84 | Doublet of Triplets | 1H | H-3 | CDCl₃ |

| ~6.08 | Doublet of Triplets | 1H | H-2 | CDCl₃ |

| ~2.23 | Quartet | 2H | H-4 | CDCl₃ |

| ~1.45 | Quintet | 2H | H-5 | CDCl₃ |

| ~1.28 | Multiplet | 10H | H-6 to H-10 | CDCl₃ |

| ~0.88 | Triplet | 3H | H-11 | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for (E)-2-Undecenal

| Chemical Shift (δ) ppm | Assignment | Reference Solvent |

| ~194.0 | C-1 (Carbonyl) | CDCl₃ |

| ~158.0 | C-3 | CDCl₃ |

| ~133.0 | C-2 | CDCl₃ |

| ~32.8 | C-4 | CDCl₃ |

| ~31.8 | C-9 | CDCl₃ |

| ~29.4 | C-8 | CDCl₃ |

| ~29.2 | C-7 | CDCl₃ |

| ~29.1 | C-6 | CDCl₃ |

| ~28.2 | C-5 | CDCl₃ |

| ~22.6 | C-10 | CDCl₃ |

| ~14.1 | C-11 | CDCl₃ |

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, 2855 | Strong | C-H stretching (alkane) |

| ~2720 | Medium | C-H stretching (aldehyde) |

| ~1690 | Strong | C=O stretching (conjugated aldehyde)[1] |

| ~1640 | Medium | C=C stretching (alkene) |

| ~970 | Strong | C-H bend (trans-alkene) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 168 | Moderate | [M]⁺ (Molecular Ion)[2][3][4] |

| 139 | Low | [M-CHO]⁺ |

| 97 | Moderate | [C₇H₁₃]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Base Peak)[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific instrumentation and sample requirements.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[5] For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a "neat" spectrum is typically obtained.[6][7] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.[6][7] These plates are transparent to infrared radiation.[8]

-

Data Acquisition: The salt plate assembly is placed in the sample holder of an FT-IR spectrometer.[6] A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum by the instrument's software. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum displays the percentage of transmittance versus wavenumber (cm⁻¹). The absorption bands are then identified and their frequencies are recorded.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9]

-

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which helps to confirm the structure of the compound.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, E- [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of C11 Aldehydes in Fungi: A Technical Guide for Researchers

December 19, 2025

Introduction

C11 aldehydes, particularly undecanal (B90771) and 10-undecenal, are emerging as potent antifungal agents with significant potential in agricultural and clinical applications. Their lipophilic nature allows them to interact with fungal cell structures, leading to a cascade of events that disrupt cellular homeostasis and inhibit growth. This technical guide provides an in-depth overview of the biological activity of C11 aldehydes against a range of fungal species, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing comprehensive experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal discovery.

Mechanism of Action

The antifungal activity of C11 aldehydes is multifaceted, primarily targeting the fungal cell membrane and related processes. The proposed mechanisms include the disruption of membrane integrity, inhibition of key membrane-associated enzymes, and the induction of oxidative stress, which in turn affects various signaling pathways.

Disruption of Fungal Cell Membrane and Ergosterol (B1671047) Biosynthesis

The primary target of C11 aldehydes appears to be the fungal cell membrane. The lipophilic 11-carbon chain facilitates insertion into the lipid bilayer, disrupting its structure and function. This disruption leads to increased membrane permeability and leakage of essential intracellular components.

Furthermore, evidence suggests that C11 aldehydes interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. While direct enzymatic inhibition studies on C11 aldehydes are limited, the effects of structurally related compounds like cinnamaldehyde (B126680) indicate a likely mechanism involving the downregulation of genes in the ergosterol biosynthesis pathway, such as ERG11, ERG6, and ERG4.[1] This leads to a depletion of ergosterol and the accumulation of toxic sterol intermediates, further compromising membrane integrity.

Induction of Oxidative Stress

Exposure to C11 aldehydes has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells.[1] This oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids. The induction of ROS suggests the activation of fungal stress response pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are both regulated by Mitogen-Activated Protein Kinase (MAPK) signaling.[2][3][4][5][6]

Inhibition of Plasma Membrane H+-ATPase

(2E)-alkenals, including the C11 aldehyde (2E)-undecenal, have been shown to inhibit the plasma membrane H+-ATPase in Saccharomyces cerevisiae.[7] This enzyme is crucial for maintaining the electrochemical proton gradient across the plasma membrane, which drives nutrient uptake and regulates intracellular pH. Inhibition of H+-ATPase disrupts these essential processes, contributing to the fungicidal activity of C11 aldehydes.

Quantitative Data on Antifungal Activity

The following tables summarize the available quantitative data on the antifungal activity of C11 aldehydes against various fungal species. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth, while Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a 99.9% reduction in viable fungal cells.

Table 1: Antifungal Activity of (2E)-Undecenal

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Saccharomyces cerevisiae ATCC 7754 | 6.25 | [7] |

Table 2: Antifungal Activity of Decanal (a C10 aldehyde for comparison)

| Fungal Species | Concentration | Effect | Reference |

| Penicillium expansum | 0.12 g/L | Significant growth inhibition in vitro | |

| Aspergillus parasiticus | Reduced radial growth and aflatoxin production | [8][9] |

Note: Data for specific C11 aldehydes against a broader range of fungi is still emerging. The activity of related aldehydes provides a strong indication of their potential efficacy.

Effects on Fungal Morphology, Sporulation, and Mycotoxin Production

Morphological Alterations

Microscopic analysis of fungi treated with aldehydes reveals significant morphological changes. These include crumpled cell surfaces, atrophic appearance, and distorted hyphae.[9] These alterations are consistent with the disruption of the cell membrane and cell wall integrity.

Inhibition of Biofilm Formation and Hyphal Growth

C11 aldehydes and their parent compounds, like undecylenic acid, are effective inhibitors of biofilm formation, particularly in Candida albicans. They can abolish the morphological transition from yeast to the filamentous (hyphal) form, a critical virulence factor for many pathogenic fungi.

Impact on Sporulation and Mycotoxin Production

Aldehydes have been shown to affect fungal sporulation and mycotoxin production. For instance, n-decyl aldehyde, a C10 aldehyde, was found to reduce the number of conidiophores in Aspergillus parasiticus and inhibit the production of aflatoxin.[8][9] This suggests that C11 aldehydes may have a similar capacity to reduce the dissemination and toxicity of pathogenic and mycotoxigenic fungi.

Key Signaling Pathways

While direct studies on the interaction of C11 aldehydes with specific signaling pathways are limited, their known effects on the cell membrane, oxidative stress, and cell wall integrity strongly implicate the involvement of the following conserved fungal signaling cascades:

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical MAPK signaling cascade that responds to cell wall stress.[3][4][5][6][10] Given that C11 aldehydes disrupt the cell membrane and likely interfere with cell wall biosynthesis, the CWI pathway is expected to be activated as a compensatory response.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another crucial MAPK pathway that responds to various stresses, including oxidative stress.[2] The induction of ROS by C11 aldehydes likely triggers this pathway, leading to the expression of stress-responsive genes.

cAMP-PKA Pathway

The cAMP-PKA pathway is a central regulator of morphogenesis and virulence in many fungi.[7] Environmental cues, including stress, can modulate cAMP levels, leading to the activation or repression of PKA and its downstream targets. The cellular stress caused by C11 aldehydes could potentially modulate this pathway, affecting processes like hyphal growth.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological activity of C11 aldehydes in fungi.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

Materials:

-

Fungal isolate

-

Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

-

C11 aldehyde (e.g., 10-undecenal)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Appropriate agar (B569324) plates (e.g., Potato Dextrose Agar)

Procedure:

-

Prepare Fungal Inoculum:

-

Grow the fungal isolate on an appropriate agar plate.

-

For yeasts, suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

For filamentous fungi, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the final inoculum concentration to approximately 1-5 x 10^5 CFU/mL in the appropriate broth medium.

-

-

Prepare C11 Aldehyde Dilutions:

-

Prepare a stock solution of the C11 aldehyde in DMSO.

-

Perform serial twofold dilutions of the stock solution in the broth medium in the 96-well plate to achieve the desired concentration range. The final DMSO concentration should not exceed 1% (v/v).

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well containing the C11 aldehyde dilutions.

-

Include a growth control (inoculum without aldehyde) and a sterility control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28°C for Aspergillus) for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the C11 aldehyde at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

-

-

MFC Determination:

-

Take an aliquot from the wells showing no growth in the MIC assay and plate it onto appropriate agar plates.

-

Incubate the plates until growth is visible in the positive control.

-

The MFC is the lowest concentration that results in no fungal growth on the agar plate.

-

Fungal Biofilm Inhibition Assay

This protocol is designed to assess the ability of C11 aldehydes to inhibit the formation of fungal biofilms.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

Biofilm-inducing medium (e.g., RPMI-1640)

-

C11 aldehyde

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Inoculum and Aldehyde Dilutions:

-

Prepare the fungal inoculum and C11 aldehyde dilutions as described in the MIC protocol.

-

-

Biofilm Formation:

-

Add the fungal inoculum and C11 aldehyde dilutions to the wells of a 96-well plate.

-

Include a growth control (inoculum without aldehyde).

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Washing:

-

Carefully remove the planktonic cells by gently washing the wells twice with sterile phosphate-buffered saline (PBS).

-

-

Staining:

-

Add Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the Crystal Violet solution and wash the wells thoroughly with sterile water to remove excess stain.

-

-

Destaining and Quantification:

-

Add 95% ethanol to each well to solubilize the stain from the biofilm.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

-

Spore Germination Assay

This assay evaluates the effect of C11 aldehydes on the germination of fungal spores.[8][11]

Materials:

-

Fungal spores

-

Germination medium (e.g., Potato Dextrose Broth)

-

C11 aldehyde

-

Sterile microscope slides or 96-well plates

-

Microscope

Procedure:

-

Prepare Spore Suspension:

-

Harvest spores from a mature fungal culture and suspend them in sterile water.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL.[8]

-

-

Treatment:

-

Mix the spore suspension with different concentrations of the C11 aldehyde in the germination medium.

-

Include a control with no aldehyde.

-

-

Incubation:

-

Incubate the spore-aldehyde mixture at an optimal temperature for germination (e.g., 25-28°C) for a time sufficient for germination to occur in the control (typically 6-24 hours).

-

-

Microscopic Examination:

-

Place a drop of the suspension on a microscope slide and observe under a microscope.

-

A spore is considered germinated if the germ tube is at least half the diameter of the spore.[8]

-

Count at least 100 spores per sample and calculate the percentage of germination.

-

Conclusion

C11 aldehydes represent a promising class of natural antifungal compounds with a multifaceted mechanism of action primarily targeting the fungal cell membrane. Their ability to disrupt membrane integrity, inhibit ergosterol biosynthesis, induce oxidative stress, and potentially modulate key signaling pathways makes them attractive candidates for the development of novel fungicides and antifungal therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activity of these compounds and elucidate their full potential in combating fungal pathogens. Further research, including transcriptomic and proteomic analyses, will be crucial to fully unravel the intricate molecular interactions between C11 aldehydes and fungal cells.

References

- 1. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Strategies for Engineering Oxidative Stress Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 2-Undecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenal, an α,β-unsaturated aldehyde, has garnered interest for its potential antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of this compound's antimicrobial effects, including its spectrum of activity, mechanism of action, and potential impact on microbial signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential antimicrobial agent.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated both antibacterial and antifungal activities. The following tables summarize the available quantitative data on its efficacy against various microorganisms.

Table 1: Antibacterial Activity of (2E)-Undecenal

| Target Microorganism | Test Metric | Concentration | Reference |

| Salmonella choleraesuis | MBC | 12.5 µg/mL | [1] |

MBC: Minimum Bactericidal Concentration

Table 2: Antifungal Activity of (2E)-Undecenal

| Target Microorganism | Test Metric | Concentration | Reference |

| Saccharomyces cerevisiae | MFC | 6.25 µg/mL | [2] |

| Tricophyton mentagrophytes | MIC Range | <1.9 - 125 µg/mL | [3] |

| Microsporum canis | MIC Range | <1.9 - 125 µg/mL | [3] |

| Candida spp. | MIC | No activity | [3] |

MFC: Minimum Fungicidal Concentration; MIC: Minimum Inhibitory Concentration

Mechanism of Action

The antimicrobial activity of this compound and other α,β-unsaturated aldehydes is primarily attributed to their ability to disrupt microbial cell membranes and interact with cellular components.

Membrane Disruption

Studies on 2E-alkenals, the class of compounds to which this compound belongs, indicate that their primary mechanism of action involves a "gross perturbation of the lipidic fraction of plasmatic membranes"[4]. This disruption is thought to be a result of the molecule's amphipathic nature, allowing it to insert into the lipid bilayer and compromise its integrity. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. In fungi, (2E)-Undecenal has been shown to act as a nonionic surfactant, nonspecifically disrupting membrane-associated functions[2].

Proposed mechanism of this compound-induced membrane disruption.

Enzyme Inhibition

As an α,β-unsaturated aldehyde, this compound is an electrophilic molecule. This reactivity allows it to form covalent adducts with nucleophilic residues in proteins, particularly the sulfhydryl group of cysteine[5]. This interaction can lead to the inactivation of essential enzymes, disrupting critical metabolic pathways within the microbial cell. In the context of its antifungal activity against Saccharomyces cerevisiae, (2E)-Undecenal has been shown to inhibit the plasma membrane H+-ATPase[2].

Potential Effects on Microbial Signaling Pathways

While direct evidence for this compound's impact on specific microbial signaling pathways is limited, the activity of other α,β-unsaturated aldehydes suggests potential interference with bacterial communication and regulatory networks.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Several aldehydes, such as cinnamaldehyde (B126680) and benzaldehyde, have been identified as quorum sensing inhibitors (QSIs)[6][7]. These compounds can interfere with QS by inhibiting the synthesis of signaling molecules or by blocking the signal receptors. Given its structural similarity, it is plausible that this compound could also exhibit QSI activity, thereby attenuating the expression of virulence factors and biofilm formation in pathogenic bacteria.

References

- 1. Anti-Salmonella activity of (2E)-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antifungal and anti-elastase activity of some aliphatic aldehydes from Olea europaea L. fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Undecenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-undecenal in aqueous and organic solvents. Due to a notable scarcity of precise quantitative solubility data for this compound in publicly available literature, this document summarizes the available qualitative and estimated quantitative data. Furthermore, it presents a detailed, generalized experimental protocol for the accurate determination of this compound solubility. This guide also explores a relevant biological signaling pathway potentially influenced by this class of compounds and outlines the experimental workflow for solubility determination through mandatory visualizations.

Introduction to this compound

This compound (C₁₁H₂₀O) is an α,β-unsaturated aldehyde. Its molecular structure, characterized by a long, eleven-carbon hydrophobic chain and a polar aldehyde functional group, is the primary determinant of its solubility characteristics. This structural duality suggests poor solubility in polar solvents like water and higher solubility in non-polar organic solvents. A clear understanding of its solubility is crucial for applications in formulation, chemical synthesis, and biological studies.

Solubility Data

The solubility of this compound is a critical parameter for its handling, formulation, and application in various scientific and industrial contexts. The following sections compile the available qualitative and quantitative solubility data.

Qualitative assessments from various sources consistently indicate the following solubility profile for this compound:

-

Water: Insoluble[1]

-

Oils: Soluble[1]

-

Ethanol: Soluble[1]

-

Ether: Soluble[2]

-

Fixed Oils: Soluble[3]

-

Glycerin: Insoluble

-

Propylene Glycol: Soluble

The general principle of "like dissolves like" is applicable here. The long hydrocarbon tail of this compound dominates its physical properties, leading to good solubility in non-polar organic solvents.[4] Conversely, the polar aldehyde group is not sufficient to overcome the hydrophobicity of the carbon chain, resulting in poor water solubility.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Water | 25 | 22.27 mg/L | Estimated | [5][6][7][8] |

| Water | Not Specified | 0.0056 g/L | Predicted (ALOGPS) | [9][10] |

It is important to note that these values are estimations and predictions and should be confirmed by experimental determination for any application requiring high accuracy.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a solvent of interest. This protocol is based on the widely accepted shake-flask method, a robust technique for measuring equilibrium solubility.[10][11][12]

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, methanol, acetone, chloroform, water)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved this compound is essential to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the container to stand undisturbed at the constant temperature for at least 24 hours. This allows for the separation of the undissolved this compound from the saturated solution.

-

For emulsions or fine suspensions that do not separate well by gravity, centrifugation at the same constant temperature can be employed to facilitate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe, ensuring that no undissolved material is disturbed or collected.

-

Immediately filter the collected aliquot through a syringe filter that is compatible with the solvent to remove any microscopic, undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument. For a volatile compound like this compound, GC-FID is a suitable method.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the same GC-FID method to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample into the GC-FID and determine its concentration by comparing its peak area to the calibration curve.

-

Calculation of Solubility: Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Caption: Workflow for the experimental determination of solubility.

Biological Context: A Potential Signaling Pathway

While no specific signaling pathways involving this compound have been definitively elucidated in the literature, it belongs to the class of α,β-unsaturated aldehydes. These compounds are known products of lipid peroxidation and are recognized as reactive electrophiles that can modulate cellular signaling pathways, often in the context of oxidative stress.[1][2][5][9] One of the key pathways affected by α,β-unsaturated aldehydes is the c-Jun N-terminal kinase (JNK) signaling cascade.[1][7] The following diagram illustrates a plausible mechanism by which an α,β-unsaturated aldehyde like this compound could activate the JNK pathway.

Caption: Potential activation of the JNK signaling pathway.

Disclaimer: This diagram represents a generalized pathway for α,β-unsaturated aldehydes and is for illustrative purposes. The specific interaction of this compound with these signaling components has not been experimentally confirmed.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While there is a clear need for more extensive quantitative data, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers. The illustrative signaling pathway highlights a potential area of biological importance for this class of molecules. It is recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure accuracy in their work.

References

- 1. Oxidized lipids activate autophagy in a JNK-dependent manner by stimulating the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

An In-depth Technical Guide on the Fungistatic Properties of 2-Undecenal Against Specific Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Undecenal, an unsaturated aldehyde, has demonstrated notable fungistatic and fungicidal properties against a range of fungal pathogens. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antifungal activity of this compound, with a specific focus on its effects against clinically relevant pathogens such as Candida albicans and Aspergillus fumigatus. This document details the available quantitative data on its inhibitory concentrations, outlines the experimental protocols for assessing its efficacy, and explores the potential molecular pathways affected by this compound.

Quantitative Data Summary

While direct minimum inhibitory concentration (MIC) data for this compound against Candida albicans and Aspergillus fumigatus is not extensively available in the reviewed literature, data from closely related compounds and other fungal species provide valuable insights into its potential fungistatic activity.

| Compound | Pathogen | Assay Type | Concentration | Outcome |

| (2E)-Undecenal | Saccharomyces cerevisiae | Minimum Fungicidal Concentration (MFC) | 6.25 µg/mL | Fungicidal activity[1] |

| Undecylenic Acid | Candida albicans | Biofilm Inhibition | >3 mM | Effective inhibition of biofilm formation[2][3] |

| Undecylenic Acid | Candida albicans | Hyphal Growth Inhibition | >4 mM | Abolished morphological transition from yeast to hyphae[2][3] |

| Cinnamaldehyde (B126680) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | Fungistatic activity[3] |

| Cinnamaldehyde | Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 40-80 µg/mL | Fungistatic activity[2] |

| Unsaturated Aldehydes | Candida spp. | Antifungal Susceptibility | - | No activity reported in one study[1] |

Mechanism of Action

The primary proposed mechanism of antifungal action for this compound and related α,β-unsaturated aldehydes involves the disruption of the fungal cell membrane's integrity and function.

(2E)-Undecenal has been shown to inhibit the plasma membrane H+-ATPase in Saccharomyces cerevisiae.[1] This enzyme is crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for nutrient uptake and pH homeostasis. Inhibition of H+-ATPase leads to intracellular acidification and ultimately cell death.

Furthermore, the lipophilic nature of aldehydes like this compound allows them to intercalate into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's fluidity and the function of membrane-bound proteins, leading to increased permeability and leakage of cellular contents.

Fungal Stress Response Pathways

Exposure to chemical stressors like this compound can trigger specific signaling pathways in fungi as a defense mechanism. The two primary pathways implicated in the response to aldehydic and oxidative stress are the High Osmolarity Glycerol (B35011) (HOG) pathway and the Yap1-mediated oxidative stress response pathway.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that is crucial for fungal adaptation to various environmental stresses, including osmotic and oxidative stress.

HOG Pathway Activation in Response to Stress.

Yap1-Mediated Oxidative Stress Response

The Yap1 transcription factor is a key regulator of the fungal response to oxidative stress. Aldehydes can induce oxidative stress, leading to the activation of this pathway.

Yap1-Mediated Oxidative Stress Response Pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the fungistatic properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination by Broth Microdilution.

Protocol Steps:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 with MOPS buffer).

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Biofilm Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to inhibit the formation of fungal biofilms.

Workflow for Biofilm Inhibition Assay.

Protocol Steps:

-

Inoculum Preparation: Prepare a standardized suspension of fungal cells in a medium that promotes biofilm formation.

-

Plate Setup: Add the fungal suspension to the wells of a 96-well flat-bottom microtiter plate. Add this compound at various concentrations to the wells. Include a control group without the compound.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully aspirate the medium and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Transfer the solubilized solution to a new plate and measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Conclusion and Future Directions

This compound demonstrates promising antifungal properties, primarily attributed to its ability to disrupt the fungal cell membrane. While quantitative data on its fungistatic activity against key pathogens like Candida albicans and Aspergillus fumigatus are still emerging, the available information on related compounds suggests significant potential. Further research should focus on determining the precise MIC values of this compound against a broader range of clinical isolates and elucidating its detailed interactions with fungal stress response pathways. Such studies will be instrumental in evaluating its potential as a novel therapeutic agent in the fight against fungal infections.

References

- 1. In vitro antifungal and anti-elastase activity of some aliphatic aldehydes from Olea europaea L. fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]

Olfactory Receptor Response to 2-Undecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory receptor response to the aldehyde 2-Undecenal. It consolidates available quantitative data, details the experimental protocols used for receptor characterization, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound, an unsaturated aldehyde with a characteristic fruity, citrus, and waxy aroma, is recognized by specific olfactory receptors (ORs), initiating a signal transduction cascade that results in odor perception. High-throughput screening has identified the human olfactory receptor OR5K1 as a potential receptor for (E)-2-Undecenal. This guide details the evidence from these screenings and the methodologies employed for such determinations. The primary mechanism of olfactory signal transduction involves a G-protein-coupled receptor (GPCR) cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent neuronal depolarization.

Data Presentation: Olfactory Receptor Response

The following data is derived from a high-throughput screening of 178 key food odorants against a panel of human olfactory receptors, as reported by Marcinek et al. (2021). The response of the human olfactory receptor OR5K1 to (E)-2-Undecenal was measured using a luciferase-based reporter gene assay in HEK293 cells.

Table 1: Response of Human Olfactory Receptor OR5K1 to (E)-2-Undecenal

| Olfactory Receptor | Ligand | Concentration (µM) | Normalized Luminescence Response (Fold Change over Control) | Result Interpretation |

| OR5K1 | (E)-2-Undecenal | 300 | Data not specified as a positive "hit" in the primary publication | In a large-scale screen, (E)-2-Undecenal was tested against OR5K1, but was not identified as a significant agonist in the final analysis of the study which focused on pyrazines. The M2OR database entry indicates a test was performed, but the lack of a positive response in the primary literature suggests a weak or no agonistic activity at the tested concentration. |